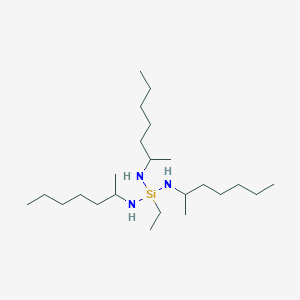
1-Ethyl-N,N',N''-tri(heptan-2-yl)silanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine is a complex organosilicon compound. It features a silicon atom bonded to three nitrogen atoms, each of which is further bonded to a heptan-2-yl group. The compound also has an ethyl group attached to the silicon atom. This structure makes it a unique member of the silanetriamine family, which is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine typically involves the reaction of heptan-2-ylamine with ethyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{SiCl}_3\text{C}_2\text{H}_5 + 3 \text{C}7\text{H}{15}\text{NH}_2 \rightarrow \text{Si(NC}7\text{H}{15})_3\text{C}_2\text{H}_5 + 3 \text{HCl} ]
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetriamine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanetriamine oxides.
Reduction: Silane derivatives.
Substitution: Various substituted silanetriamines.
Aplicaciones Científicas De Investigación
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine involves its interaction with various molecular targets. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to interact with a wide range of biological and chemical molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparación Con Compuestos Similares
1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine can be compared with other similar compounds, such as:
Trimethylsilanetriamine: Lacks the ethyl and heptan-2-yl groups, making it less complex.
Triethylsilanetriamine: Contains ethyl groups instead of heptan-2-yl groups, resulting in different chemical properties.
Triphenylsilanetriamine: Contains phenyl groups, which significantly alter its reactivity and applications.
The unique combination of ethyl and heptan-2-yl groups in 1-Ethyl-N,N’,N’'-tri(heptan-2-yl)silanetriamine makes it distinct from these similar compounds, providing it with unique chemical and physical properties.
Propiedades
Número CAS |
111900-17-5 |
|---|---|
Fórmula molecular |
C23H53N3Si |
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
N-[ethyl-bis(heptan-2-ylamino)silyl]heptan-2-amine |
InChI |
InChI=1S/C23H53N3Si/c1-8-12-15-18-21(5)24-27(11-4,25-22(6)19-16-13-9-2)26-23(7)20-17-14-10-3/h21-26H,8-20H2,1-7H3 |
Clave InChI |
BJUMYAQVWNGLJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)N[Si](CC)(NC(C)CCCCC)NC(C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


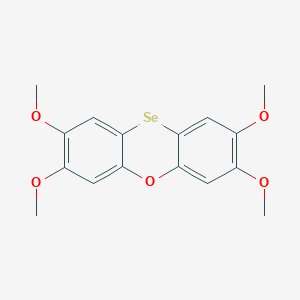
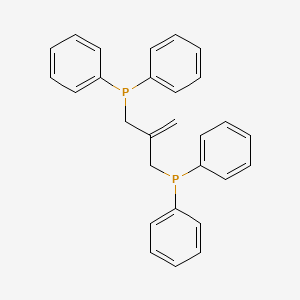
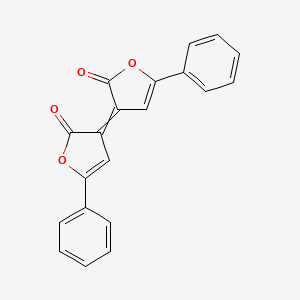
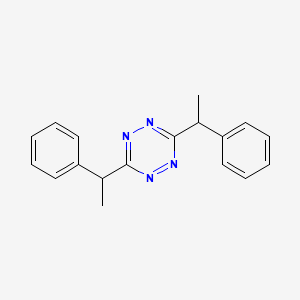
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
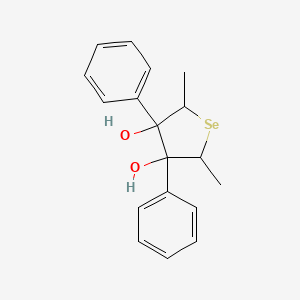
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)

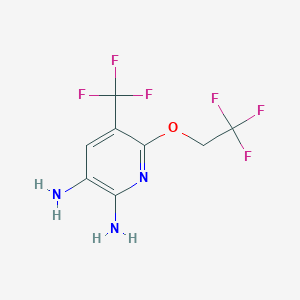
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
